Cas no 2353982-22-4 (1-(benzyloxy)carbonyl-3-cyclobutylpyrrolidine-3-carboxylic acid)

1-(Benzyloxy)carbonyl-3-cyclobutylpyrrolidine-3-carboxylic acid is a chemically versatile intermediate used in organic synthesis and pharmaceutical research. The benzyloxycarbonyl (Cbz) protecting group enhances its utility in peptide coupling reactions, while the cyclobutyl moiety contributes to structural rigidity, influencing conformational properties in target molecules. Its carboxylic acid functionality allows for further derivatization, making it valuable in the development of bioactive compounds. The compound's stability under standard handling conditions and compatibility with a range of reaction conditions underscore its reliability in complex synthetic pathways. This intermediate is particularly relevant in the design of peptidomimetics and small-molecule therapeutics, where precise stereochemistry and functional group manipulation are critical.
1-(benzyloxy)carbonyl-3-cyclobutylpyrrolidine-3-carboxylic acid structure
2353982-22-4 structure
Product name:1-(benzyloxy)carbonyl-3-cyclobutylpyrrolidine-3-carboxylic acid
CAS No:2353982-22-4
MF:C17H21NO4
MW:303.35294508934
CID:5655563
PubChem ID:165889918

1-(benzyloxy)carbonyl-3-cyclobutylpyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27727929
    • 2353982-22-4
    • 1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
    • 1-(benzyloxy)carbonyl-3-cyclobutylpyrrolidine-3-carboxylic acid
    • Inchi: 1S/C17H21NO4/c19-15(20)17(14-7-4-8-14)9-10-18(12-17)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20)
    • InChI Key: SPQXPQGVWSRFTB-UHFFFAOYSA-N
    • SMILES: OC(C1(CN(C(=O)OCC2C=CC=CC=2)CC1)C1CCC1)=O

Computed Properties

  • Exact Mass: 303.14705815g/mol
  • Monoisotopic Mass: 303.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 66.8Ų

1-(benzyloxy)carbonyl-3-cyclobutylpyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27727929-0.25g
1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
2353982-22-4 95.0%
0.25g
$1183.0 2025-03-19
Enamine
EN300-27727929-10.0g
1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
2353982-22-4 95.0%
10.0g
$5528.0 2025-03-19
Enamine
EN300-27727929-10g
1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
2353982-22-4
10g
$5528.0 2023-09-10
Enamine
EN300-27727929-5.0g
1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
2353982-22-4 95.0%
5.0g
$3728.0 2025-03-19
Enamine
EN300-27727929-0.1g
1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
2353982-22-4 95.0%
0.1g
$1131.0 2025-03-19
Enamine
EN300-27727929-1g
1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
2353982-22-4
1g
$1286.0 2023-09-10
Enamine
EN300-27727929-0.5g
1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
2353982-22-4 95.0%
0.5g
$1234.0 2025-03-19
Enamine
EN300-27727929-1.0g
1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
2353982-22-4 95.0%
1.0g
$1286.0 2025-03-19
Enamine
EN300-27727929-2.5g
1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
2353982-22-4 95.0%
2.5g
$2520.0 2025-03-19
Enamine
EN300-27727929-0.05g
1-[(benzyloxy)carbonyl]-3-cyclobutylpyrrolidine-3-carboxylic acid
2353982-22-4 95.0%
0.05g
$1080.0 2025-03-19

Additional information on 1-(benzyloxy)carbonyl-3-cyclobutylpyrrolidine-3-carboxylic acid

Introduction to 1-(benzyloxy)-carbonyl-3-cyclobutyl-pyrrolidine-3-carboxylic acid (CAS No. 2353982-22-4)

1-(benzyloxy)-carbonyl-3-cyclobutyl-pyrrolidine-3-carboxylic acid, identified by its CAS number 2353982-22-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of pyrrolidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a benzyloxy-carbonyl group and a cyclobutyl substituent, contribute to its distinctive chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.

The cyclobutyl moiety in the molecular structure of 1-(benzyloxy)-carbonyl-3-cyclobutyl-pyrrolidine-3-carboxylic acid introduces rigidity to the pyrrolidine ring, which can influence both the conformational flexibility and the electronic distribution of the molecule. This structural feature is particularly relevant in drug design, as it can affect how the compound interacts with biological targets such as enzymes and receptors. The benzyloxy strong>-carbonyl strong > group, on the other hand, serves as a protecting group in peptide synthesis and can also modulate the reactivity and solubility of the compound. These characteristics make 1-(benzyloxy )-carbonyl -3-cyclobutyl -pyrrolidine -3-carboxylic acid a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in pyrrolidine derivatives due to their potential as pharmacological agents. The structural motif of pyrrolidine is found in numerous bioactive molecules, including drugs that are currently used in clinical practice. For instance, some pyrrolidine-based compounds have demonstrated efficacy in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The presence of a cyclobutyl substituent in 1-(benzyloxy )-carbonyl -3-cyclobutyl -pyrrolidine -3-carboxylic acid < strong=""> may enhance its binding affinity to specific biological targets by increasing steric hindrance or by optimizing the orientation of key functional groups.

The synthesis of 1-(< stron g>b enzy lo x y ) - (< stro ng>c arb o ny l ) - 3 - (< stro ng>c yclo b ut y l ) - (< stro ng>p y r ro l id ine ) - 3 - (< stro ng>c arb ox y l ic ac id ) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the < stron g>b enzy lo x y carb o ny l < strong>> group is typically performed using benzyl chloroformate or benzyl alcohol under acidic conditions, while the incorporation of the < stron g>c yclo b ut y l < strong>> substituent often involves ring-closing metathesis or cycloaddition reactions. These synthetic strategies highlight the compound's complexity and its potential as a building block for more complex molecules.

The biological activity of 1-(benzyloxy)-carbonyl-3-cyclobutylpyrrolidine-3-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its potential as an intermediate in the synthesis of protease inhibitors, which are known for their role in modulating inflammatory responses and viral infections. Additionally, the compound's structural features have been leveraged to develop novel kinase inhibitors, which are being investigated for their therapeutic potential in cancer treatment. The versatility of this molecule makes it a valuable asset in drug discovery pipelines.

In conclusion, 1-(benzyloxy)-carbonyl-3-cyclobutylpyrrolidine-3-carboxylic acid (CAS No. 2353982-22-4) is a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its combination of a benzyloxy-carbonyl group and a cyclobutyl substituent makes it an attractive scaffold for further chemical modifications and biological evaluations. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of new therapies targeting various diseases.

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